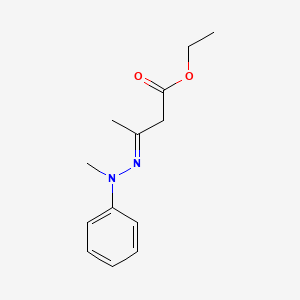
Ethyl (E)-3-(N'-methyl-N'-phenylhydrazono)-2-butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-butanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-butanoate typically involves the reaction of ethyl acetoacetate with N-methyl-N-phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then isolated and purified.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-butanoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-butanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-propanoate
- Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-pentanoate
- Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-hexanoate
Uniqueness
Ethyl (E)-3-(N’-methyl-N’-phenylhydrazono)-2-butanoate is unique due to its specific structural features, such as the length of the carbon chain and the position of the hydrazone group
Properties
CAS No. |
33602-98-1 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl (3E)-3-[methyl(phenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C13H18N2O2/c1-4-17-13(16)10-11(2)14-15(3)12-8-6-5-7-9-12/h5-9H,4,10H2,1-3H3/b14-11+ |
InChI Key |
KJSLKNQLXFLFTA-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC(=O)C/C(=N/N(C)C1=CC=CC=C1)/C |
Canonical SMILES |
CCOC(=O)CC(=NN(C)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















